(2-(Hydroxymethyl)phenyl)propanoic acid, also known by its IUPAC name, is an organic compound with the molecular formula and a CAS number of 88416-60-8. This compound features a hydroxymethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is recognized for its versatility in various scientific and industrial applications, particularly in the fields of chemistry and medicine .
This compound can be classified under the category of aromatic carboxylic acids due to the presence of both a phenyl group and a carboxylic acid functional group. Its structural characteristics allow it to participate in numerous chemical reactions, making it valuable in organic synthesis and pharmaceutical development .
The synthesis of (2-(hydroxymethyl)phenyl)propanoic acid can be achieved through several methods:
In industrial settings, the synthesis often employs optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are utilized to ensure high-quality production.
The molecular structure of (2-(hydroxymethyl)phenyl)propanoic acid can be represented as follows:
The compound's structure can be visualized using SMILES notation: CC(C(=O)O)c1ccc(cc1)C(CO) .
(2-(Hydroxymethyl)phenyl)propanoic acid is involved in various chemical reactions:
The mechanism of action for (2-(hydroxymethyl)phenyl)propanoic acid involves its interaction with specific biological targets. The hydroxymethyl group may undergo metabolic transformations, leading to active metabolites that exert biological effects such as modulation of enzyme activity and interaction with receptors. These interactions can alter cellular signaling pathways, contributing to its potential therapeutic properties .
Relevant data indicates that its molecular interactions are significant for its applications in various fields .
(2-(Hydroxymethyl)phenyl)propanoic acid has numerous applications across different scientific domains:
This compound's diverse applications underscore its importance in both research and industrial contexts.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: